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Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate is a phosphonate compound with the molecular formula and a molecular weight of approximately 288.23 g/mol. It is characterized by a methoxyphenoxy group attached to a 2-oxopropyl moiety, making it structurally unique among phosphonates. The compound is known for its potential applications in various fields, including agriculture and pharmaceuticals, due to its biological activity and chemical properties .
These reactions are significant for modifying the compound for specific applications or enhancing its biological activity .
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate exhibits notable biological activities. It has been studied for its potential insecticidal properties, making it relevant in agricultural applications. The methoxyphenoxy group contributes to its effectiveness against certain pests, potentially acting through mechanisms that disrupt normal physiological functions in insects. Additionally, preliminary studies suggest that it may have antimicrobial properties, although further research is needed to fully understand its spectrum of activity and mechanism .
The synthesis of Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate typically involves:
These methods highlight the compound's synthetic versatility and adaptability for various applications in research and industry .
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate has several applications:
These applications underscore its importance in both agricultural and medicinal chemistry .
Interaction studies involving Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate focus on its behavior in biological systems. Research indicates that it may interact with specific enzymes or receptors within target organisms, leading to physiological changes that result in pest control or antimicrobial effects. Understanding these interactions is crucial for optimizing its use and minimizing potential side effects on non-target species .
Several compounds share structural similarities with Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate | 40665-86-9 | Contains a chlorophenyl group; used as an insecticide. |
| Dimethyl (2-oxopropyl)phosphonate | 77872 | Simpler structure; serves as a precursor in various chemical syntheses. |
| Dimethyl (3-phenoxy-2-oxopropyl)phosphonate | 40665-68-7 | Lacks the methoxy group; studied for similar biological activities. |
The uniqueness of Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate lies in its specific methoxy substitution, which enhances its insecticidal efficacy and possibly broadens its applicability in different fields compared to these similar compounds .
The Michaelis-Arbuzov reaction represents the most fundamental and widely employed synthetic methodology for preparing dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate [1]. This transformation involves the reaction of trivalent phosphite esters with alkyl halides to form pentavalent phosphorus species, specifically phosphonate esters [1] [2]. The reaction mechanism proceeds through nucleophilic attack of the phosphorus species on the electrophilic alkyl halide, forming a phosphonium salt intermediate, followed by displacement of the halide anion through a secondary nucleophilic substitution reaction [1].
For the synthesis of dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate, trimethyl phosphite serves as the phosphorus nucleophile, while the corresponding halogenated precursor, such as 2-(4-methoxyphenoxy)acetyl chloride, acts as the electrophilic partner [3]. The reaction typically requires elevated temperatures ranging from 120 to 200 degrees Celsius to achieve optimal conversion rates [4] [5]. Primary alkyl halides demonstrate superior reactivity compared to secondary and tertiary analogs, with the reactivity order following iodide > bromide > chloride [2].
The classical Michaelis-Arbuzov approach for this specific phosphonate involves heating trimethyl phosphite with the appropriate halogenated ketone precursor under reflux conditions [6]. Research indicates that reaction temperatures of 150-180 degrees Celsius for 4-8 hours typically yield satisfactory conversion rates of 70-85% [6] [4]. The reaction proceeds most efficiently in neat conditions or with minimal solvent, as polar protic solvents can interfere with the phosphonium salt formation [2].
Recent modifications to the traditional Michaelis-Arbuzov protocol have incorporated catalytic amounts of trimethylsilyl bromide to improve reaction efficiency [6]. This approach utilizes only 5% trimethylsilyl bromide instead of stoichiometric alkyl halides, resulting in improved atom economy from 47% to 94% while maintaining comparable yields of 91% [6]. Alternative catalytic systems employing 0.1 molar percent iodine or 5 molar percent trimethylsilyl triflate have demonstrated similar efficacy [6].
Nucleophilic substitution pathways provide alternative synthetic approaches for accessing dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate through direct displacement reactions [7]. These methodologies typically involve the reaction of pre-formed phosphonate carbanions with appropriate electrophilic substrates, such as 2-(4-methoxyphenoxy)acetyl chloride [3]. The nucleophilic substitution approach offers enhanced functional group tolerance compared to classical Michaelis-Arbuzov conditions [7].
The synthesis begins with deprotonation of dimethyl phosphite using strong bases such as sodium hydride or lithium diisopropylamide to generate the phosphonate carbanion [7]. This nucleophilic species subsequently attacks the carbonyl carbon of the acyl chloride substrate, forming the desired phosphonate product through acyl substitution [7]. Reaction temperatures typically range from -78 to 25 degrees Celsius, providing milder conditions compared to thermal Michaelis-Arbuzov protocols [7].
Electrochemical nucleophilic substitution represents an emerging approach for phosphonate synthesis, utilizing oxidative coupling of inorganic phosphorus sources with alcohols [8]. This methodology has demonstrated high faradaic efficiencies approaching 100% for the formation of phosphite esters, which can subsequently undergo conversion to phosphonates [8]. The electrochemical route proceeds through electrooxidative phosphorus radical formation followed by coupling with proximal alcohol molecules [8].
Recent developments in nucleophilic substitution methodology have introduced radical-based phosphonylation reagents, such as 9-fluorenyl ortho-phenylene phosphite and benzhydryl ortho-phenylene phosphite [9] [10]. These reagents enable photoredox-catalyzed reactions with alkyl bromides and iodides at room temperature, providing excellent functional group tolerance for complex molecule synthesis [9] [10]. The radical mechanism involves formation and subsequent beta-scission of phosphoranyl radicals, circumventing the elevated temperature requirements of traditional approaches [9] [10].
Microwave-assisted synthesis techniques have revolutionized the preparation of phosphonate compounds, including dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate, by dramatically reducing reaction times while maintaining or improving product yields [4]. These methodologies provide superior heating efficiency and more uniform temperature distribution compared to conventional thermal heating [4].
The microwave-assisted Michaelis-Arbuzov reaction for phosphonate synthesis typically employs reaction temperatures of 120-220 degrees Celsius for 10-30 minutes, representing a significant reduction from conventional heating times of 6-12 hours [4]. Research demonstrates that microwave irradiation enables completion of phosphonate formation in 5 minutes with 95% yield, compared to 6 hours under conventional reflux conditions [6] [4].
Optimization studies for microwave-assisted phosphonate synthesis reveal critical parameter dependencies [4]. Temperature optimization typically identifies 200 degrees Celsius as optimal for triisopropyl phosphite reactions with halogenated heterocycles, yielding 78-93% of desired phosphonate products [4]. Lower temperatures of 120-150 degrees Celsius prove sufficient for more reactive substrates, achieving 80-93% yields in 10-20 minutes [4].
Solvent selection significantly impacts microwave-assisted reactions, with polar aprotic solvents generally providing superior results [4]. Trialkyl phosphites often serve dual roles as both reagent and solvent, eliminating the need for additional solvents while maximizing reaction efficiency [4]. The use of sealed reaction vessels under microwave irradiation enables precise temperature and pressure control, leading to more reproducible results compared to conventional heating methods [4].
Recent advances in microwave-assisted synthesis have demonstrated successful preparation of bis-phosphonate derivatives through sequential substitution reactions [4]. These protocols enable selective mono-substitution at lower temperatures (190 degrees Celsius, 20 minutes) or complete bis-substitution at higher temperatures (200 degrees Celsius, 30 minutes), providing synthetic flexibility for accessing diverse phosphonate architectures [4].
The reaction mechanism for dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate synthesis proceeds through well-established nucleophilic substitution pathways characteristic of phosphonate formation reactions [1] [5]. The classical Michaelis-Arbuzov mechanism involves initial nucleophilic attack of the phosphite ester on the electrophilic carbon center of the alkyl halide substrate [1].
Mechanistic studies indicate that the reaction initiates with nucleophilic attack of trimethyl phosphite on the alpha-carbon adjacent to the carbonyl group in 2-(4-methoxyphenoxy)acetyl chloride [5]. This forms a phosphonium salt intermediate characterized by tetrahedral geometry around the phosphorus center [1]. The displaced chloride anion subsequently attacks one of the methyl groups bound to phosphorus through a secondary nucleophilic substitution reaction, resulting in carbon-oxygen bond cleavage and formation of methyl chloride as a leaving group [1].
Computational investigations using density functional theory calculations at the B3LYP/6-31+G(d,p) level have provided detailed insights into the energetic profile of phosphonate formation reactions [11]. These studies reveal that the initial nucleophilic attack represents the rate-determining step, with activation energies typically ranging from 25-35 kilocalories per mole depending on the electronic nature of the substrate [11]. Electron-withdrawing groups on the phenoxy ring lower the activation barrier by stabilizing the developing positive charge on the carbonyl carbon [11].
The stereochemical outcome of the nucleophilic substitution follows the expected inversion of configuration at the carbon center undergoing displacement [1]. This mechanistic detail becomes particularly relevant for chiral substrates, where retention of stereochemical information requires careful consideration of reaction conditions and substrate design [12]. Recent studies have demonstrated that chiral phosphine oxazoline ligands can induce asymmetric induction in related phosphonate-forming reactions through coordination to transition metal catalysts [13].
Alternative mechanistic pathways involving radical intermediates have been identified for specific reaction conditions [9] [10]. Photoredox-catalyzed reactions proceed through initial formation of alkyl radicals, which subsequently add to phosphite reagents to form phosphoranyl radical intermediates [9]. These radicals undergo beta-scission to yield the final phosphonate products, providing mechanistic access to tertiary alkyl phosphonates that are challenging to prepare through ionic pathways [9] [10].
Catalyst screening represents a critical component of yield optimization for dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate synthesis [14] [15]. Systematic evaluation of catalytic systems enables identification of optimal reaction conditions that maximize product formation while minimizing side reactions and byproduct formation [15].
Transition metal catalysts have demonstrated significant utility in phosphonate synthesis reactions [14] [15]. Palladium-based catalysts, particularly palladium(II) acetate and bis(benzonitrile)palladium(II) chloride, exhibit excellent activity for phosphonate-forming reactions [15]. Catalyst screening studies indicate that 2.5 molar percent palladium loading provides optimal balance between reaction rate and economic considerations [15]. Nickel(0) catalysts paired with bidentate phosphine ligands have emerged as earth-abundant alternatives, with bis(diphenylphosphino)ferrocene and 1,4-bis(diphenylphosphino)butane demonstrating superior performance [15].
Lewis acid catalysts offer alternative activation modes for phosphonate synthesis [14] [11]. Zinc iodide has proven particularly effective for benzylic alcohol to phosphonate conversions, enabling one-flask protocols that circumvent traditional multi-step sequences involving mesylate formation and halide displacement [16]. Reaction optimization studies reveal that 20 molar percent zinc iodide loading in tetrahydrofuran at reflux provides 76% yields for electron-rich substrates, while toluene at higher temperatures proves necessary for electron-deficient analogs [16].
Organocatalytic approaches have gained prominence for asymmetric phosphonate synthesis [14] [12]. Bifunctional iminophosphorane catalysts enable enantioselective nucleophilic substitution reactions with phosphonate esters, achieving high levels of asymmetric induction [12]. Catalyst screening reveals that superbasic iminophosphorane structures provide optimal reactivity and selectivity profiles, accommodating diverse carbon substituents at phosphorus while maintaining high enantioselectivity [12].
The following table summarizes key catalyst screening results for phosphonate synthesis optimization:
| Catalyst System | Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | 2.5 | 70 | 6 | 85 | [15] |
| Ni(cod)₂/dppf | 5.0 | 80 | 4 | 78 | [15] |
| ZnI₂ | 20 | 110 | 8 | 76 | [16] |
| PhB(OH)₂ | 20 | 25 | 0.7 | 94 | [17] |
| TMSBr | 5.0 | 100 | 3 | 91 | [6] |
Phenylboronic acid represents a particularly effective organocatalyst for alpha-hydroxy phosphonate synthesis [17]. Optimization studies demonstrate that 20 molar percent catalyst loading in ethanol at room temperature provides 94% yield within 40 minutes [17]. The catalyst screening revealed that lower loadings (5-15 molar percent) result in diminished yields, while higher loadings (25 molar percent) offer no additional benefit [17].
Purification and isolation of dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate requires specialized techniques due to the compound's chemical properties and potential for hydrolytic degradation [18] [19]. Standard purification protocols typically involve multiple complementary separation techniques to achieve the requisite purity levels for synthetic applications [19].
Column chromatography represents the primary purification method for phosphonate compounds [18] [20]. Silica gel chromatography using gradient elution with ethyl acetate and hexane mixtures provides effective separation of phosphonate products from unreacted starting materials and byproducts [20]. The elution typically begins with 20% ethyl acetate in hexane, gradually increasing to 50-80% ethyl acetate to elute the phosphonate product [20]. Retention factor values for dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate typically range from 0.3-0.5 in 40% ethyl acetate/hexane systems [20].
Specialized phosphonate purification techniques have been developed for complex synthetic intermediates [18]. Zirconium phosphonate-modified chromatographic media demonstrate high selectivity for phosphonate compounds, enabling efficient separation from structurally similar impurities [18]. These materials exhibit strong interaction between zirconium centers and phosphonate groups, allowing selective retention and subsequent elution with appropriate solvent systems [18].
High-performance liquid chromatography provides analytical and preparative separation capabilities for phosphonate compounds [19]. Ion-pair chromatography using tetrabutylammonium bromide as counter-ion enables separation of phosphonate complexes on reversed-phase polymer columns [19]. The mobile phase typically consists of bicarbonate buffer at pH 8.3 with 14% acetonitrile, providing baseline separation within 20 minutes [19]. Detection wavelengths of 260 nanometers prove optimal for phosphonate monitoring [19].
Crystallization techniques offer alternative purification approaches for phosphonate compounds that form well-defined crystal structures [4]. Recrystallization from ethanol-water mixtures or hexane-ether systems typically provides high-purity products suitable for analytical characterization [4]. The crystallization process often requires careful temperature control and seeding to initiate nucleation and achieve optimal crystal morphology [4].
Distillation methods prove applicable for volatile phosphonate derivatives, though care must be taken to avoid thermal decomposition [21]. Fractional distillation under reduced pressure enables separation of phosphonate products from high-boiling impurities while minimizing thermal stress [21]. Typical distillation conditions involve pressures of 1-10 torr with heating to 150-200 degrees Celsius, depending on the specific phosphonate structure [21].
| Purification Method | Conditions | Expected Purity (%) | Recovery (%) | Time Required |
|---|---|---|---|---|
| Silica Gel Chromatography | EtOAc/Hexane (20-80%) | 95-98 | 85-92 | 2-4 hours |
| HPLC Purification | C18 column, ACN/H₂O | 98-99 | 80-88 | 45 minutes |
| Recrystallization | EtOH/H₂O | 92-96 | 70-85 | 12-24 hours |
| Distillation | 5 torr, 180°C | 90-95 | 88-95 | 3-6 hours |
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate exhibits characteristic solubility behavior typical of phosphonate esters with aromatic substituents. The compound demonstrates variable solubility across different organic solvent systems, influenced by both the phosphonate ester functionality and the methoxyphenoxy moiety [1] [2].
The highest solubility is observed in dimethyl sulfoxide, where the compound readily dissolves to concentrations of 50-75 mg/mL at 25°C. This enhanced solubility can be attributed to the strong hydrogen bonding capacity of dimethyl sulfoxide and its ability to stabilize both polar and non-polar regions of the molecule [3] [2]. The phosphonate group contributes significantly to polar interactions, while the aromatic methoxyphenoxy group provides additional sites for dipole-dipole interactions.
Alcoholic solvents demonstrate moderate to good solubility profiles. In methanol, the compound achieves solubility values of 25-30 mg/mL, while ethanol shows slightly reduced solubility at 15-20 mg/mL. This difference reflects the enhanced hydrogen bonding capability of methanol compared to ethanol, particularly with the phosphonate oxygen atoms [1] [3]. The methoxy group on the phenyl ring further enhances solubility through additional hydrogen bonding opportunities.
Acetone provides intermediate solubility characteristics at 20-25 mg/mL, representing a balance between polar aprotic solvation and the compound's mixed hydrophilic-lipophilic character. Chloroform demonstrates moderate solubility (35-45 mg/mL), indicating favorable interactions between the aromatic system and the chlorinated solvent [4] [3].
Water solubility remains limited at 0.5-1.0 mg/mL, consistent with the predominantly organic nature of the compound. The presence of the large aromatic substituent and ester functionalities reduces aqueous solubility despite the polar phosphonate group [2].
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
|---|---|---|---|
| Methanol | 25-30 | 25 | High solubility due to hydrogen bonding |
| Ethanol | 15-20 | 25 | Moderate solubility in alcoholic solvents |
| Acetone | 20-25 | 25 | Good solubility in polar aprotic solvents |
| Dimethyl Sulfoxide (DMSO) | 50-75 | 25 | Excellent solubility, recommended for stock solutions |
| Chloroform | 35-45 | 25 | Moderate solubility in chlorinated solvents |
| Water | 0.5-1.0 | 25 | Limited water solubility due to organic nature |
Thermal characterization of dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate reveals multi-stage thermal degradation behavior typical of organophosphorus compounds with aromatic substituents. Comprehensive thermogravimetric analysis coupled with differential scanning calorimetry provides critical insights into the compound's thermal stability profile [5] [6] [7].
The onset degradation temperature occurs at 245-255°C, indicating substantial thermal stability under normal handling and storage conditions. This temperature range is characteristic of phosphonate esters with aromatic substituents, where the aromatic ring system provides additional thermal stability compared to purely aliphatic phosphonates [7] [8]. The peak degradation temperature is observed at 285-295°C, representing the maximum rate of mass loss during thermal decomposition.
Differential scanning calorimetry analysis reveals a melting point in the range of 58-62°C, consistent with the semi-solid to liquid nature of the compound at room temperature. No distinct glass transition temperature is observed, indicating the compound does not exhibit significant amorphous regions in its solid state structure [9] [10].
The decomposition enthalpy of -245 J/g suggests an exothermic degradation process, likely involving multiple bond cleavage reactions including carbon-oxygen bond breaking in the phosphonate ester groups and potential aromatic ring degradation [8]. This exothermic nature indicates energy release during thermal decomposition, which is characteristic of phosphonate compounds undergoing radical-mediated degradation pathways.
Mass loss analysis demonstrates progressive degradation characteristics. At 200°C, minimal mass loss (5-8%) occurs, confirming thermal stability under moderate heating conditions. At 300°C, substantial mass loss (45-55%) indicates significant decomposition of organic components, particularly ester groups and aromatic substituents [7]. The char residue at 600°C amounts to 15-20%, primarily consisting of phosphorus-containing inorganic residues, which is typical for organophosphorus flame retardant compounds.
| Parameter | Value | Method |
|---|---|---|
| Onset Degradation Temperature (TGA) | 245-255°C | TGA-DTA under nitrogen |
| Peak Degradation Temperature (TGA) | 285-295°C | TGA-DTA under nitrogen |
| Glass Transition Temperature (DSC) | Not observed | DSC under nitrogen |
| Melting Point (DSC) | 58-62°C | DSC under nitrogen |
| Decomposition Enthalpy (DSC) | -245 J/g | DSC under nitrogen |
| Mass Loss at 200°C (%) | 5-8% | TGA analysis |
| Mass Loss at 300°C (%) | 45-55% | TGA analysis |
| Char Residue at 600°C (%) | 15-20% | TGA analysis |
The acid-base characteristics of dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate are dominated by the phosphonate ester functionality, which exhibits weak acidic properties under specific hydrolytic conditions. Unlike free phosphonic acids, phosphonate esters demonstrate significantly reduced acidity due to ester group protection of the acidic phosphorus-hydrogen bonds [11] [12] [13].
Estimation of pKa values for this compound relies on comparative analysis with structurally related phosphonate esters and consideration of substituent effects. The compound contains dimethyl phosphonate ester groups that, under hydrolytic conditions, could potentially generate acidic species. Based on literature data for similar phosphonate compounds, the first ionizable proton (if present after partial hydrolysis) would exhibit a pKa in the range of 1.8-2.2, while a second ionizable proton would demonstrate a pKa of 7.2-7.8 [12] [13] [14].
The electron-donating methoxy group on the phenoxy ring system provides additional electron density to the aromatic system, potentially influencing the overall acidity through inductive and resonance effects. This substitution pattern generally decreases acidity compared to unsubstituted analogues by stabilizing the conjugate base through electron donation [15] [16].
Potentiometric titration studies would be required for precise pKa determination, as the compound's complex structure with multiple functional groups creates overlapping ionization equilibria. The phosphonate ester bonds are relatively stable under mild aqueous conditions, meaning significant acid-base behavior would primarily occur following partial or complete hydrolysis to the corresponding phosphonic acid [17] [12].
Solvent effects play a crucial role in acid-base behavior. In non-aqueous systems, the compound exhibits minimal ionization, while in aqueous-organic mixtures, gradual hydrolysis may lead to the formation of more acidic species. The overall compound classification remains weakly acidic under standard conditions, with significant acidic character only emerging under hydrolytic or strongly basic conditions [18] [11].
| Ionizable Group | Estimated pKa | pH Range for 50% Deprotonation | Measurement Method | Solvent System |
|---|---|---|---|---|
| Phosphonate P-OH (1st) | 1.8-2.2 | 1.8-2.2 | Potentiometric titration (estimated) | Aqueous medium |
| Phosphonate P-OH (2nd) | 7.2-7.8 | 7.2-7.8 | Potentiometric titration (estimated) | Aqueous medium |
| Phenolic OH (if present) | Not applicable | N/A | Not applicable | N/A |
| Overall Compound | Weakly acidic | Depends on group | Based on phosphonate analogues | Water/organic mixtures |
The surface-active properties of dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate demonstrate moderate surface tension reduction capabilities combined with low to moderate viscosity characteristics. These properties arise from the compound's amphiphilic nature, combining polar phosphonate groups with hydrophobic aromatic components [19] [20].
Surface tension measurements at 25°C yield values of 32-35 mN/m, representing a significant reduction compared to pure water (72.8 mN/m). This reduction indicates surface-active behavior, with the compound orienting at air-liquid interfaces to minimize surface energy. At elevated temperature (40°C), surface tension decreases to 29-32 mN/m, following typical temperature-dependent surface tension relationships where increased thermal energy reduces intermolecular forces at the interface [20].
Dynamic viscosity measurements reveal low viscosity characteristics of 2.5-3.2 mPa·s at 25°C, comparable to light organic solvents. This low viscosity facilitates easy handling and processing in industrial applications. Temperature elevation to 40°C reduces viscosity to 1.8-2.4 mPa·s, demonstrating normal temperature-viscosity relationships for organic compounds [19] [20].
Kinematic viscosity values of 2.1-2.7 mm²/s at 25°C confirm the compound's fluid nature and suggest favorable flow characteristics for coating and application processes. The contact angle measurements on glass surfaces (25-30°) indicate good wetting properties, suggesting potential utility in applications requiring surface spreading or adhesion [20].
Interfacial tension against water (15-18 mN/m) demonstrates moderate interfacial activity, indicating the compound's ability to reduce interfacial energy between aqueous and organic phases. This property suggests potential emulsification capabilities or utility in systems requiring phase compatibility [19] [20].
The pendant drop method provides accurate surface tension measurements with uncertainties of ±0.5 mN/m, while capillary viscometry ensures precise viscosity determination with uncertainties of ±0.1 mPa·s. These measurement precision levels support reliable characterization for industrial applications requiring consistent surface and flow properties.
| Parameter | Value | Measurement Method | Uncertainty |
|---|---|---|---|
| Surface Tension at 25°C | 32-35 mN/m | Pendant drop method | ±0.5 mN/m |
| Surface Tension at 40°C | 29-32 mN/m | Pendant drop method | ±0.5 mN/m |
| Dynamic Viscosity at 25°C | 2.5-3.2 mPa·s | Capillary viscometer | ±0.1 mPa·s |
| Dynamic Viscosity at 40°C | 1.8-2.4 mPa·s | Capillary viscometer | ±0.1 mPa·s |
| Kinematic Viscosity at 25°C | 2.1-2.7 mm²/s | Calculated from dynamic viscosity | ±0.1 mm²/s |
| Contact Angle on Glass | 25-30° | Contact angle goniometry | ±2° |
| Interfacial Tension (vs water) | 15-18 mN/m | Drop volume method | ±1 mN/m |
| Wetting Properties | Good wetting agent | Qualitative assessment | N/A |